

A Comparative Guide to Amlodipine Quantification: Accuracy and Precision Assessment

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Compound of Interest		
Compound Name:	(R)-Amlodipine-d4	
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The accurate and precise quantification of amlodipine, a widely prescribed calcium channel blocker, is paramount in clinical research, bioequivalence studies, and pharmaceutical quality control. This guide provides a comparative analysis of common analytical methods for amlodipine quantification, focusing on their accuracy and precision. Experimental data from various studies are summarized to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The two most prevalent techniques for amlodipine quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While both methods are robust, they differ in sensitivity, selectivity, and complexity.



Parameter	HPLC-UV	LC-MS/MS	UPLC-MS/MS
Principle	Separation by chromatography, detection by UV absorbance.	Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.	A high-pressure version of LC-MS/MS offering faster analysis and better resolution.
Lower Limit of Quantification (LLOQ)	0.02 μg/mL - 0.08 μg/mL[1]	0.05 ng/mL - 0.302 ng/mL[2][3][4]	~0.1 ng/mL[5]
Intra-day Precision (%RSD)	0.025%	1.4% - 4.4%	<15%
Inter-day Precision (%RSD)	0.022%	1.6% - 4.5%	<15%
Accuracy (% Recovery)	99.55% - 104.7%	99.3% - 103.4%	Within 85-115% of nominal values
Linearity Range	0.5 - 8 μg/mL	0.05 - 20 ng/mL	0.1 - 20.0 μg/L
Selectivity	Good, but may be susceptible to interference from coeluting compounds.	Excellent, highly selective due to specific mass transitions.	Excellent, with high specificity.
Run Time	~2.6 - 10 minutes	~2.2 - 7 minutes	Shorter than conventional LC-MS/MS.

Experimental Workflows and Signaling Pathways

The general workflow for amlodipine quantification from biological matrices involves sample preparation, chromatographic separation, and detection.





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General workflow for amlodipine quantification.

Detailed Experimental Protocols

Below are representative protocols for HPLC-UV and LC-MS/MS methods for amlodipine quantification.

HPLC-UV Method for Amlodipine in Tablets

This method is suitable for the determination of amlodipine in pharmaceutical dosage forms.

- Chromatographic Conditions:
 - Column: WATERS C18 column (250 mm × 4.6 mm, 5μm).
 - Mobile Phase: A mixture of acetonitrile, 70mM potassium dihydrogen orthophosphate buffer, and methanol in a ratio of 15:30:55 (v/v/v), with the pH adjusted to 3.0 using orthophosphoric acid.
 - Flow Rate: 1.0 ml/min.
 - Detection: UV detection at 240 nm.
 - Retention Time: Approximately 2.60 minutes.
- Sample Preparation:
 - Weigh and powder twenty tablets.



- Accurately weigh a portion of the powder equivalent to 5 mg of amlodipine and transfer it to a 100 ml volumetric flask.
- Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
- Filter the solution before injection.

LC-MS/MS Method for Amlodipine in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies.

- Chromatographic Conditions:
 - Column: Luna C18 (2) 100A (150 × 4.6 mm, 5 μm).
 - Mobile Phase: Acetonitrile and 5 mM ammonium formate buffer (80:20, v/v).
 - Flow Rate: 0.8 mL/min.
 - Internal Standard: Amlodipine-d4.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - Transitions: For amlodipine, m/z 409.17 > 238.19 and 409.17 > 294.09. For the internal standard (amlodipine-d4), specific transitions would be monitored.
- Sample Preparation (Solid-Phase Extraction SPE):
 - Condition an SPE cartridge with methanol followed by water.
 - Load the plasma sample (to which the internal standard has been added) onto the cartridge.



- Wash the cartridge to remove interferences.
- Elute the analyte and internal standard with an appropriate solvent.
- Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

Conclusion

The choice between HPLC-UV and LC-MS/MS for amlodipine quantification depends on the specific requirements of the study. For routine quality control of pharmaceutical formulations where concentrations are high, HPLC-UV offers a simple, cost-effective, and reliable solution with excellent accuracy and precision. For bioanalytical applications such as pharmacokinetic studies, where low detection limits and high selectivity are crucial, LC-MS/MS is the method of choice. The development of UPLC-MS/MS further enhances throughput with shorter run times while maintaining high sensitivity and selectivity. Researchers should carefully consider the validation parameters of each method to ensure the data generated is accurate, precise, and fit for its intended purpose.

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